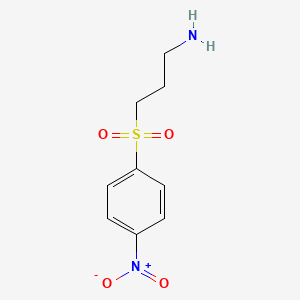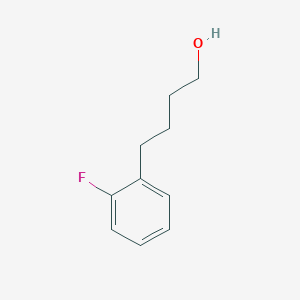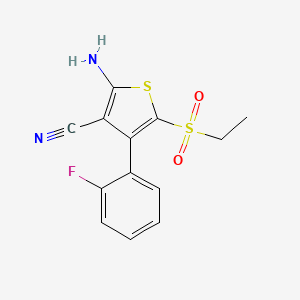![molecular formula C11H12F2N4O3 B12075852 5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)
5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. This compound is of significant interest in medicinal chemistry due to its potential applications in antiviral and anticancer therapies. Its unique structure allows it to interact with biological molecules in ways that can inhibit the replication of viruses and the proliferation of cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of a suitable precursor, such as a substituted pyrimidine, under acidic or basic conditions.
Introduction of the fluorine atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Glycosylation: The attachment of the oxolan-3-ol moiety is typically achieved through glycosylation reactions, using glycosyl donors and acceptors under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the amino group to a different functional group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Carboxylated derivatives.
Reduction: De-fluorinated or modified amino derivatives.
Substitution: Functionalized analogs with different substituents replacing the fluorine atoms.
科学研究应用
Chemistry
In chemistry, 5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is used to study the mechanisms of nucleoside analogs in cellular processes. It serves as a tool to investigate the interactions between nucleosides and enzymes involved in DNA and RNA synthesis.
Medicine
In medicine, this compound is being explored for its potential as an antiviral and anticancer agent. Its ability to inhibit viral replication and cancer cell proliferation makes it a promising candidate for drug development.
Industry
In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its unique properties allow for the design of drugs with improved efficacy and reduced side effects.
作用机制
The mechanism of action of 5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This results in the disruption of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA polymerases, which are essential for the synthesis of nucleic acids.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase.
Gemcitabine: A nucleoside analog used in chemotherapy that inhibits DNA synthesis.
Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.
Uniqueness
5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is unique due to its dual fluorine substitution and the presence of both amino and hydroxymethyl groups. This combination of functional groups allows for specific interactions with biological targets, making it a versatile compound for various applications in research and medicine.
属性
分子式 |
C11H12F2N4O3 |
|---|---|
分子量 |
286.23 g/mol |
IUPAC 名称 |
5-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12F2N4O3/c12-4-1-17(10-6(4)9(14)15-3-16-10)11-7(13)8(19)5(2-18)20-11/h1,3,5,7-8,11,18-19H,2H2,(H2,14,15,16) |
InChI 键 |
CEPICCWLWUMHCB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)F)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)
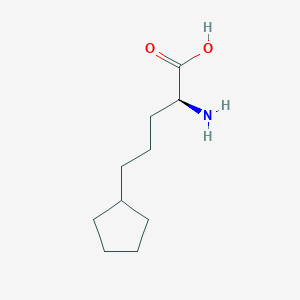
![[4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)


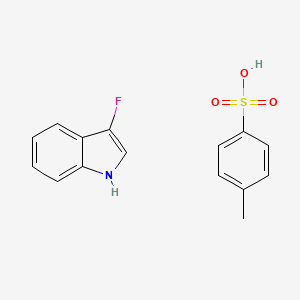
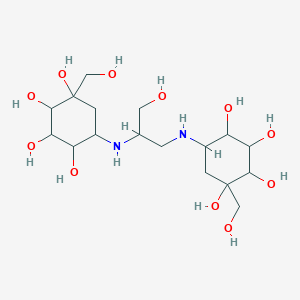
![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)



